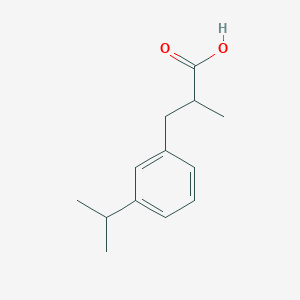
Ethyl (2-hydroxyethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-hydroxyethyl)glycinate is an organic compound with the molecular formula C6H13NO3. It is a derivative of glycine, where the amino group is substituted with an ethyl group and the carboxyl group is esterified with 2-hydroxyethyl. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-hydroxyethyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-hydroxyethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxyethylamino)acetate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)5-7-3-4-8/h7-8H,2-5H2,1H3 |
InChI Key |
TZSNNYHITDSVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)


![2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)



![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)
![rac-tert-butyl(1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13597861.png)

![4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13597867.png)

